2,12-Dibromo-2-chlorocyclododecan-1-one
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Overview
Description
2,12-Dibromo-2-chlorocyclododecan-1-one is an organic compound with the molecular formula C12H19Br2ClO It is a cycloalkane derivative, specifically a cyclododecanone, with bromine and chlorine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,12-Dibromo-2-chlorocyclododecan-1-one typically involves the bromination and chlorination of cyclododecanone. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a suitable solvent and catalyst. The process may involve multiple steps to ensure the selective addition of bromine and chlorine atoms at the desired positions on the cyclododecanone ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2,12-Dibromo-2-chlorocyclododecan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form cyclododecanone or other derivatives.
Oxidation Reactions: Oxidation can lead to the formation of different oxidized products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted cyclododecanones, while reduction and oxidation reactions produce different reduced or oxidized derivatives.
Scientific Research Applications
2,12-Dibromo-2-chlorocyclododecan-1-one has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce bromine and chlorine atoms into other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,12-Dibromo-2-chlorocyclododecan-1-one involves its interaction with molecular targets through its bromine and chlorine substituents. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used. The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine and chlorine atoms, which can activate the cyclododecanone ring towards nucleophilic attack.
Comparison with Similar Compounds
Similar Compounds
1,2-Dibromocyclopentane: A smaller cycloalkane with similar bromine substituents.
1,2-Dibromocyclohexane: Another cycloalkane with bromine substituents, but with a six-membered ring.
2,12-Dichlorocyclododecan-1-one: A closely related compound with chlorine substituents instead of bromine.
Uniqueness
2,12-Dibromo-2-chlorocyclododecan-1-one is unique due to the presence of both bromine and chlorine atoms on a twelve-membered cycloalkane ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Properties
CAS No. |
79265-58-0 |
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Molecular Formula |
C12H19Br2ClO |
Molecular Weight |
374.54 g/mol |
IUPAC Name |
2,12-dibromo-2-chlorocyclododecan-1-one |
InChI |
InChI=1S/C12H19Br2ClO/c13-10-8-6-4-2-1-3-5-7-9-12(14,15)11(10)16/h10H,1-9H2 |
InChI Key |
XCVMFQCXQPHRQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCC(C(=O)C(CCCC1)(Cl)Br)Br |
Origin of Product |
United States |
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